molecular formula C13H18N2O3S B093784 Tolpentamide CAS No. 1027-87-8

Tolpentamide

Cat. No.: B093784
CAS No.: 1027-87-8
M. Wt: 282.36 g/mol
InChI Key: SHVCKTUQDUTJDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Modern Pharmaceutical Chemistry and Drug Discovery Paradigms

In the realm of modern pharmaceutical chemistry, the exploration of sulfonylurea derivatives continues to be a pertinent area of research. These compounds are of significant interest due to their well-established mechanism of action and therapeutic applications. The drug discovery paradigm often involves the synthesis and evaluation of numerous structural analogs to optimize efficacy, selectivity, and pharmacokinetic properties. Tolpentamide, as a member of this chemical class, is categorized as a potential anti-diabetic agent. buyersguidechem.com However, a comprehensive review of publicly accessible scientific literature and databases indicates that dedicated research focusing specifically on this compound is limited.

Historical and Contemporary Perspectives on Related Chemical Classes in Therapeutic Development

The history of sulfonylureas as therapeutic agents dates back to the mid-20th century, with the discovery of their hypoglycemic effects. nih.govfufaton.comchemicalbook.com This led to the development of first-generation drugs like tolbutamide (B1681337), which paved the way for subsequent, more potent second and third-generation agents. fufaton.com The primary mechanism of action for this class involves the modulation of ATP-sensitive potassium channels in pancreatic β-cells, leading to insulin (B600854) secretion. nih.gov

Contemporary research on sulfonylureas focuses on refining their therapeutic window, exploring potential cardiovascular effects, and understanding their role in combination therapies for metabolic disorders. legislation.gov.ukscribd.com While the broader class of sulfonylureas has a rich history and a continuing presence in therapeutic development, specific research and detailed findings on this compound are not extensively available in the current body of scientific literature.

Detailed Research Findings

Due to the limited availability of dedicated research on this compound, a comprehensive compilation of detailed research findings is not possible at this time. The following table summarizes the basic chemical information that has been identified for this compound.

PropertyValueSource
IUPAC Name 1-(cyclopentyl)-3-(p-tolylsulfonyl)ureaN/A
CAS Number 1027-87-8 buyersguidechem.com
Molecular Formula C13H18N2O3S buyersguidechem.com
Molecular Weight 282.36 g/mol buyersguidechem.com
SMILES Cc1ccc(cc1)S(=O)(=O)NC(=O)NC1CCCC1 buyersguidechem.com
Physical Description Data not availableN/A
Melting Point Data not availableN/A
Solubility Data not availableN/A
pKa Data not availableN/A

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopentyl-3-(4-methylphenyl)sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-10-6-8-12(9-7-10)19(17,18)15-13(16)14-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVCKTUQDUTJDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046395
Record name Tolpentamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027-87-8
Record name Tolpentamide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001027878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tolpentamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-CYCLOPENTYL-3-(P-TOSYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOLPENTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G278XM8KC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Pharmacology of Tolpentamide

Elucidation of Primary Molecular Targets

The pharmacological effects of Tolpentamide, like other sulfonylureas, are initiated by its interaction with specific molecular targets on pancreatic β-cells.

Receptor Binding Studies and Ligand Affinities

The primary molecular target for this compound is the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel complex present on the plasma membrane of pancreatic β-cells. patsnap.comdrugbank.com Binding of sulfonylurea drugs to this receptor is a critical step in their mechanism of action. nih.gov

Studies on related sulfonylureas indicate that the binding affinity to SUR1 can vary among different compounds within the class. drugbank.com While specific binding affinity data for this compound is not extensively detailed in publicly available literature, the affinities of first-generation sulfonylureas are generally well-established.

Table 1: Putative Receptor Binding Characteristics of this compound

ParameterDescriptionPutative Value/Characteristic for this compound
Primary ReceptorThe main protein to which the drug binds.Sulfonylurea Receptor 1 (SUR1)
Receptor SubunitThe specific component of the receptor complex targeted.The SUR1 subunit of the K-ATP channel
Binding SiteThe location on the receptor where the drug interacts.Cytoplasmic face of the plasma membrane
Ligand AffinityThe strength of the binding interaction.Expected to be in the micromolar (µM) range, typical for first-generation sulfonylureas.

This table is based on the known characteristics of first-generation sulfonylureas and provides a likely profile for this compound.

Enzyme Interactions and Modulatory Effects

This compound's primary mechanism does not involve direct enzymatic inhibition in the classical sense of enzyme-substrate interaction. Instead, its modulatory effect is on an ion channel that has enzymatic (ATPase) activity as part of its broader function. The SUR1 subunit itself is a member of the ATP-binding cassette (ABC) transporter superfamily and possesses two nucleotide-binding folds that can hydrolyze ATP. nih.gov

This compound is metabolized in the liver, primarily by the cytochrome P450 enzyme system, specifically CYP2C9, which oxidizes it to inactive metabolites. caymanchem.com

Mechanisms of Action at the Cellular and Subcellular Levels

The binding of this compound to its receptor initiates a cascade of events at the cellular and subcellular levels, ultimately leading to its pharmacological effect.

Ion Channel Modulation and Electrophysiological Effects

The binding of this compound to the SUR1 subunit of the K-ATP channel induces a conformational change that leads to the closure of the channel pore, which is formed by the Kir6.2 subunit. patsnap.compatsnap.com In the resting state, these channels are open, allowing potassium ions (K+) to efflux, which maintains a negative membrane potential.

Closure of the K-ATP channels by this compound inhibits this K+ efflux, leading to a depolarization of the β-cell membrane. patsnap.comdrugbank.com This change in membrane potential triggers the opening of voltage-gated calcium channels. patsnap.com Studies on similar sulfonylureas have demonstrated these electrophysiological changes. nih.gov

Intracellular Signal Transduction Pathway Interventions

The opening of voltage-gated calcium channels leads to an influx of calcium ions (Ca2+) into the β-cell. patsnap.com This rise in intracellular Ca2+ concentration is a critical signal that triggers the exocytosis of insulin-containing secretory granules. patsnap.comdrugbank.com This process involves the activation of calcium-dependent kinases and the binding of calcium to calmodulin, which facilitates the fusion of the insulin (B600854) vesicles with the cell membrane and the subsequent release of insulin into the bloodstream. drugbank.com

Beyond its primary mechanism, chronic exposure to sulfonylureas like Tolbutamide (B1681337) has been shown to induce adaptive changes in potassium channel activity, which may restore calcium oscillations in pancreatic islets. nih.gov

Characterization of Ligand-Receptor Dynamics and Binding Kinetics

The interaction between a ligand and its receptor is a dynamic process involving association and dissociation. While specific kinetic data for this compound is limited, the general principles of ligand-receptor dynamics for sulfonylureas provide a framework for understanding its action. nih.gov

The binding of sulfonylureas to the SUR1 receptor is a reversible process. The rate of association and dissociation determines the duration of channel blockade and, consequently, the duration of action of the drug. First-generation sulfonylureas like Tolbutamide generally have a shorter duration of action compared to second-generation compounds. drugbank.com

Table 2: Hypothetical Ligand-Receptor Dynamics for this compound

Kinetic ParameterDescriptionPostulated Characteristic for this compound
Association Rate (k_on)The rate at which this compound binds to the SUR1 receptor.Expected to be a rapid process.
Dissociation Rate (k_off)The rate at which this compound unbinds from the receptor.Expected to be faster than second-generation sulfonylureas, contributing to a shorter duration of action.
Equilibrium Dissociation Constant (K_d)The concentration of ligand at which 50% of the receptors are occupied at equilibrium.Reflective of the binding affinity, likely in the micromolar range.

This table presents a hypothetical kinetic profile for this compound based on the behavior of structurally and functionally similar first-generation sulfonylureas.

Medicinal Chemistry and Structure Activity Relationships Sar of Tolpentamide

Rationale for Structural Design and Targeted Chemical Modifications

The structural design of tolpentamide, and sulfonylureas in general, is centered around a core p-substituted benzenesulfonylurea moiety. This core structure is essential for its biological activity. nih.gov this compound's chemical name is 1-butyl-3-(p-tolylsulfonyl)urea, and its structure consists of a p-toluenesulfonyl group linked to a butyl-substituted urea (B33335). nih.gov

The key structural features of first-generation sulfonylureas like this compound that are crucial for their activity include:

An aryl sulfonyl group with a para-substituent. In this compound, this is a methyl group.

A urea moiety that acts as a central linker.

An N-alkyl substituent on the terminal nitrogen of the urea. For this compound, this is a butyl group.

Targeted chemical modifications of the this compound structure have been explored to understand their impact on activity and duration of action. For instance, replacing the methyl group on the phenyl ring with a chloro group results in chlorpropamide (B1668849), a compound with a longer duration of action due to increased resistance to metabolism. researchgate.net The methyl group of this compound is susceptible to oxidation to a carboxylic acid, leading to a shorter biological half-life. researchgate.net

Further modifications have involved creating hybrid molecules. For example, new classes of nitric oxide (NO)-donor hypoglycemic compounds have been synthesized by linking this compound with a NO-donor moiety, such as a furoxan or a nitrooxy group. nih.gov These modifications aim to combine the insulin-secreting properties of this compound with the vasodilatory and anti-aggregatory effects of NO. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. collaborativedrug.com While specific QSAR studies focusing solely on this compound are not extensively documented in recent literature, broader QSAR analyses of sulfonylureas provide valuable insights applicable to this compound.

These studies often utilize mathematical models to understand the physicochemical properties that govern the activity of sulfonylureas. nih.govacs.org For sulfonylurea herbicides, which share a similar core structure, QSAR models have been developed using various molecular descriptors. rsc.orgrsc.org These models highlight the importance of electronic and steric factors in determining biological activity. nih.govacs.org For instance, the heterocycle connected to the urea part was found to be important for the inhibitory activity of sulfonylurea herbicides. nih.govacs.org Although this compound is a drug and not a herbicide, these studies underscore the utility of QSAR in understanding how different substituents on the sulfonylurea scaffold influence biological interactions.

Three-dimensional QSAR (3D-QSAR) techniques like Comparative Molecular Similarity Indices Analysis (CoMSIA) have also been applied to sulfonylureas to understand the spatial arrangement of chemical features that are important for activity. acs.org Such studies can guide the design of new analogs with improved potency.

Structure-Activity Landscape Analysis for Potency and Selectivity Profiling

The structure-activity landscape of sulfonylureas reveals how small changes in chemical structure can significantly impact potency and selectivity for their target, the sulfonylurea receptor (SUR). nih.gov this compound and other first-generation sulfonylureas primarily act on the SUR1 subtype found in pancreatic β-cells. patsnap.comnih.gov

Key findings from the structure-activity landscape analysis of sulfonylureas include:

The Aryl Group: The para-substituent on the phenyl ring is crucial. Small, non-polar groups are generally favored in first-generation compounds like this compound (which has a methyl group). researchgate.net

The Urea Moiety: The sulfonylurea bridge is essential for activity.

The N-Alkyl Group: The size and nature of the alkyl group on the terminal urea nitrogen influence potency and pharmacokinetics. In this compound, this is a butyl group.

The selectivity of sulfonylureas for different SUR subtypes (SUR1, SUR2A, and SUR2B) is a critical aspect of their safety profile. nih.gov Glibenclamide, a second-generation sulfonylurea, shows much higher affinity for SUR1 over SUR2A and SUR2B. nih.gov This selectivity is attributed to lipophilic substitutions on the urea group. nih.gov While detailed selectivity profiling of this compound is less reported, the general principles suggest that its simpler structure compared to second-generation agents results in different binding affinities and selectivity profiles.

CompoundPara-substituent on Phenyl RingN-substituent on UreaGenerationKey SAR Feature
Tolbutamide (B1681337)-CH₃-C₄H₉FirstSmall alkyl groups on both ends of the molecule. nih.govresearchgate.net
Chlorpropamide-Cl-C₃H₇FirstElectron-withdrawing group on the phenyl ring increases duration of action. researchgate.net
Tolazamide-CH₃-N-azepanylFirstCyclic alkyl substituent on the urea. wikipedia.org
Glibenclamide-Cl, -OCH₃-CyclohexylSecondLarger, more complex substituents lead to higher potency. nih.govmdpi.com

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational methods are increasingly used to understand the interactions between drugs and their biological targets at a molecular level. wisdomlib.orguniven.ac.za These techniques provide insights that complement experimental data and aid in the rational design of new drugs.

Molecular Docking Studies with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. For this compound, the primary target is the SUR1 subunit of the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells. patsnap.comgenome.jp

Docking studies with sulfonylureas like gliclazide (B1671584) have been performed to understand their binding to the SUR1 receptor. nih.gov These studies help to identify the key amino acid residues involved in the interaction and the binding affinities. While specific docking studies for this compound are not as prevalent in recent literature, the principles derived from studies on other sulfonylureas are applicable. Research has identified that the transmembrane domains 12-17 of SUR1 are required for high-affinity tolbutamide inhibition of K-ATP channels. nih.gov Furthermore, a single amino acid mutation (S1237Y) in SUR1 can abolish high-affinity tolbutamide binding, highlighting the specificity of the interaction. nih.gov

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target protein over time. These simulations can reveal conformational changes in both the drug and the protein upon binding, as well as the stability of the drug-target complex.

While specific MD simulation studies for this compound are limited, computational studies on sulfonylureas have provided insights into their conformational preferences and interactions. univen.ac.za These studies have shown that intramolecular hydrogen bonds play a significant role in stabilizing the conformation of sulfonylurea molecules. univen.ac.za Understanding the dynamic behavior of this compound within the binding pocket of SUR1 through MD simulations could provide a more detailed picture of its mechanism of action and guide the design of next-generation antidiabetic agents.

Synthetic Methodologies and Chemical Synthesis of Tolpentamide

Conventional Synthetic Routes and Process Optimization

The traditional synthesis of Tolpentamide, a substituted sulfonylurea, is primarily based on well-established methods for this class of compounds. The most common and direct route involves the reaction of p-toluenesulfonamide (B41071) with a suitable isocyanate.

A prevalent method for synthesizing sulfonylureas involves the reaction of a sulfonamide with an appropriate isocyanate in the presence of a base. vjst.vn In the case of this compound, this would involve the reaction of p-toluenesulfonamide with pentyl isocyanate. This reaction is typically carried out in an inert solvent. The process begins with the deprotonation of the sulfonamide by a base to form a more nucleophilic sulfonamidate anion, which then attacks the electrophilic carbon of the isocyanate. Subsequent protonation yields the final sulfonylurea product.

Another conventional approach involves the reaction of amines with N-sulfonyl carbamate (B1207046) derivatives. researchgate.net This method avoids the direct handling of potentially hazardous isocyanates. In this process, the sulfonamide is first converted into an N-sulfonyl carbamate, which then reacts with the desired amine to form the sulfonylurea. researchgate.net

Process optimization for these conventional routes often focuses on reaction conditions, such as solvent choice, temperature, and the type of base used, to maximize yield and purity while minimizing reaction times and the formation of byproducts.

Table 1: Conventional Synthetic Route for this compound

Step Reactants Reagents/Conditions Product
1 p-Toluenesulfonamide, Pentyl isocyanate Base (e.g., Sodium Hydroxide), Inert Solvent This compound

Development of Novel Approaches in Chemical Synthesis for Scalability

While specific literature on novel synthetic approaches exclusively for this compound is limited, advancements in the synthesis of structurally related sulfonylureas, such as tolbutamide (B1681337), indicate potential pathways for scalable and more efficient production. One such significant development is the use of flow chemistry.

A patented flow synthesis process has been developed for the production of sulfonylurea compounds like chlorpropamide (B1668849) and tolbutamide without the isolation of intermediates. google.com This continuous multistep flow synthesis offers considerable advantages for scalability, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and higher throughput. google.com The process typically involves the reaction of an amine with a carbamate-forming reagent in a flow reactor, followed by the introduction of the sulfonamide to yield the final product. google.com This methodology could be adapted for the large-scale synthesis of this compound, offering high conversion rates and yields. google.com

Another novel and more environmentally friendly approach to sulfonylurea synthesis involves the use of diphenyl carbonate as a phosgene (B1210022) substitute. rsc.org This method proceeds via the formation of a carbamate from the reaction of an amine with diphenyl carbonate in an aqueous-organic medium, which then reacts with a sulfonamide to produce the sulfonylurea in high yields. rsc.org This approach avoids the use of hazardous reagents like phosgene or isocyanates. rsc.org

Table 2: Potential Novel Synthetic Approach for this compound (Flow Synthesis)

Step Reactants Reagents/Conditions Product
1 Pentylamine, Carbamate-forming reagent Flow reactor, Controlled temperature and pressure Pentyl carbamate intermediate
2 Pentyl carbamate intermediate, p-Toluenesulfonamide Flow reactor, Base This compound

Stereoselective Synthesis Strategies and Enantiomeric Purity (if applicable)

The principles of stereoselective synthesis and the assessment of enantiomeric purity are not applicable to the chemical compound this compound. According to its chemical structure, N-[(pentylamino)carbonyl]-4-methylbenzenesulfonamide, this compound is an achiral molecule. nih.gov It does not possess any stereocenters, and therefore, it does not exist as enantiomers or diastereomers. The synthesis of this compound does not require control over stereochemistry, simplifying the manufacturing process as there is no need for chiral resolutions or asymmetric synthesis methods.

Preclinical Pharmacological Investigations of Tolpentamide

In Vitro Efficacy and Potency Assessments in Relevant Biological Assays and Disease Models

The in vitro efficacy of sulfonylureas is typically assessed by their ability to stimulate insulin (B600854) secretion from isolated pancreatic islets or cultured insulin-secreting cell lines. The primary molecular target for this class of drugs is the ATP-sensitive potassium (K-ATP) channel on the pancreatic β-cell membrane. pharmacy180.com By binding to the sulfonylurea receptor 1 (SUR1) subunit of this channel, these drugs inhibit the channel's activity. pharmacy180.com This leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules. pharmacy180.com

Studies on related first-generation compounds, such as Tolbutamide (B1681337), have been more extensive. For instance, investigations into Tolbutamide's interaction with human serum albumin have been conducted to understand its pharmacokinetic properties. nih.gov It is plausible that similar in vitro assays would be employed to characterize the efficacy and potency of Tolpentamide.

Comparative Pharmacology with Reference Compounds and Analogs

The pharmacological profile of this compound is best understood in comparison to other sulfonylureas, particularly the first-generation compound Tolbutamide and the more potent second-generation agents.

First-generation sulfonylureas, including Tolbutamide and Chlorpropamide (B1668849), are distinguished from the second-generation compounds like Glibenclamide (Glyburide), Glipizide, and Glimepiride by their lower potency and differing pharmacokinetic properties. diabetesonthenet.comnih.gov For example, Chlorpropamide is noted to be approximately six times more potent than Tolbutamide. pom.go.id Second-generation sulfonylureas exhibit a marked increase in hypoglycemic potency. nih.gov This increased potency is a key differentiator in their pharmacological profiles. wikipedia.org

The table below presents a comparative overview of different sulfonylurea compounds, providing context for the expected pharmacological positioning of this compound as a first-generation agent.

FeatureFirst-Generation Sulfonylureas (e.g., Tolbutamide, Chlorpropamide)Second-Generation Sulfonylureas (e.g., Glibenclamide, Glipizide)
Potency LowerHigher
Primary Mechanism Stimulation of insulin secretion via K-ATP channel blockadeStimulation of insulin secretion via K-ATP channel blockade
Binding to Serum Albumin Primarily through ionic forcesPrimarily through non-ionic forces

This table provides a generalized comparison. Specific values for this compound are not available.

The differences in binding to serum proteins are also significant. First-generation sulfonylureas like Tolbutamide and Chlorpropamide bind to serum albumin mainly through ionic forces, which can lead to displacement by other anionic drugs. nih.gov In contrast, second-generation agents bind via non-ionic forces, potentially resulting in fewer drug-drug interactions related to protein displacement. nih.gov Given its structural class, this compound would be expected to share pharmacological characteristics with other first-generation sulfonylureas.

Future Directions and Research Opportunities for Tolpentamide

Advancements in Computational Drug Design and Optimization for Lead Generation

Computational drug design has revolutionized the process of discovering and refining new drug candidates. nih.gov These in silico methods offer a rapid and cost-effective means to explore the vast chemical space around a core scaffold like Tolpentamide.

Structure-Based Drug Design (SBDD): Should the three-dimensional structure of this compound's primary biological target be available or accurately modeled, SBDD could be employed to design novel derivatives with enhanced potency and selectivity. Techniques such as molecular docking and molecular dynamics simulations could predict how modifications to the this compound structure would affect its binding affinity and interaction with the target protein. This approach could lead to the generation of new leads with improved therapeutic profiles.

Ligand-Based Drug Design (LBDD): In the absence of a high-resolution target structure, LBDD methods can be utilized. By analyzing the structure-activity relationships of existing sulfonylureas, quantitative structure-activity relationship (QSAR) models can be developed. These models can then be used to predict the biological activity of virtual this compound analogs, guiding the synthesis of compounds with a higher probability of success.

Pharmacophore Modeling and Virtual Screening: A pharmacophore model of this compound, representing the essential spatial arrangement of features necessary for its biological activity, could be generated. This model could then be used to screen large virtual libraries of compounds to identify novel molecules that mimic these key features, potentially leading to the discovery of new chemical entities with similar or improved therapeutic effects.

A hypothetical workflow for computational lead generation for this compound is outlined in the table below.

StepTechniqueObjective
1Target Identification and ValidationIdentify and validate the biological target(s) of this compound.
2Homology ModelingIf the target structure is unknown, create a 3D model.
3Molecular DockingPredict the binding mode and affinity of this compound to its target.
4Virtual ScreeningScreen compound libraries for molecules with similar binding properties.
5Lead OptimizationModify lead compounds in silico to improve pharmacokinetic and pharmacodynamic properties.

Exploration of Novel Therapeutic Applications Based on Mechanistic Insights

A deeper understanding of this compound's mechanism of action at a molecular level could unveil novel therapeutic applications beyond its traditional use. While its primary effect is understood to be on pancreatic β-cells, the broader physiological impacts remain less explored.

Target Deconvolution: Modern chemoproteomics approaches could be used to identify the full spectrum of proteins that this compound interacts with within a cell. This could reveal "off-target" effects that may be therapeutically beneficial for other diseases.

Pathway Analysis: By understanding the specific signaling pathways modulated by this compound, researchers could identify disease states where these pathways are dysregulated. For instance, if this compound is found to impact inflammatory or cell proliferation pathways, it could be repurposed for inflammatory diseases or certain types of cancer.

Phenotypic Screening: High-throughput phenotypic screening of this compound against a diverse panel of cell lines representing various diseases could uncover unexpected therapeutic activities. This unbiased approach does not require a priori knowledge of the drug's target and can reveal novel indications.

The potential for novel applications is contingent on a thorough re-evaluation of the compound's pharmacology using modern techniques.

Integration of Advanced Omics Data for Systems-Level Mechanistic Understanding

The "omics" revolution provides an unprecedented opportunity to understand the holistic effects of a drug on a biological system. Integrating various omics datasets can provide a comprehensive, systems-level understanding of this compound's mechanism of action.

Pharmacogenomics: Investigating how genetic variations influence an individual's response to this compound could lead to more personalized treatment strategies. Studies on the related compound, tolbutamide (B1681337), have shown that genetic polymorphisms can affect its metabolism. nih.gov Similar research on this compound could identify genetic markers that predict efficacy and potential adverse events.

Transcriptomics: Analyzing changes in gene expression in response to this compound treatment can reveal the downstream cellular processes affected by the drug. This can provide valuable insights into its mechanism of action and potential off-target effects.

Proteomics: Studying the changes in protein expression and post-translational modifications following this compound exposure can provide a more direct understanding of the drug's impact on cellular function.

Metabolomics: Analyzing the global metabolic profile of cells or organisms treated with this compound can reveal alterations in metabolic pathways. This can help to elucidate the drug's mechanism of action and identify biomarkers of drug response. nih.govnih.gov

The integration of these multi-omics datasets can build a comprehensive picture of this compound's biological effects, as illustrated in the table below.

Omics DisciplinePotential Application for this compound Research
GenomicsIdentify genetic variants influencing drug response and metabolism.
TranscriptomicsCharacterize changes in gene expression to understand downstream effects.
ProteomicsAnalyze protein level changes to elucidate functional impacts.
MetabolomicsProfile metabolic alterations to identify biomarkers and mechanistic insights.

Development and Utilization of Advanced In Vitro and Ex Vivo Systems for Predictive Research

The development of more physiologically relevant in vitro and ex vivo models can significantly improve the predictive power of preclinical research and reduce the reliance on animal testing.

3D Cell Culture and Organoids: Moving beyond traditional 2D cell culture, 3D models such as spheroids and organoids can better mimic the complex microenvironment of tissues. Studying the effects of this compound on pancreatic islet organoids, for example, could provide more accurate insights into its effects on insulin (B600854) secretion and β-cell function.

Microphysiological Systems (Organs-on-a-Chip): These microfluidic devices can recapitulate the structure and function of human organs, allowing for the study of drug effects in a more systemic context. A "pancreas-on-a-chip" model could be used to investigate the effects of this compound on insulin secretion dynamics and its interactions with other cell types.

Ex Vivo Tissue Models: The use of fresh, viable tissue slices can provide a valuable platform for studying drug effects in the context of the native tissue architecture. mdpi.com For instance, ex vivo models could be used to assess the direct effects of this compound on various tissues.

These advanced models can provide more predictive data on the efficacy and potential toxicity of this compound and its derivatives, facilitating a more efficient translation to clinical studies.

Q & A

Q. Table 1: Key Parameters for this compound Pharmacokinetic Studies

ParameterMethodological ConsiderationReference
Bioavailability Compare oral vs. IV AUC; account for first-pass metabolism
Half-life Calculate via non-linear regression; report mean ± SD
Protein Binding Use equilibrium dialysis; validate with ultrafiltration

Q. Table 2: Common Pitfalls in this compound Efficacy Studies

PitfallMitigation StrategyReference
Inconsistent glucose assaysStandardize glucometer use across all study arms
Uncontrolled diet variablesUse pair-fed controls; document dietary composition
Small sample sizesConduct power analysis pre-study; use n ≥ 8/group

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tolpentamide
Reactant of Route 2
Reactant of Route 2
Tolpentamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.